Androstenedione Androstenedione Androstenedione, also known as fecundin, belongs to the class of organic compounds known as androgens and derivatives. These are 3-hydroxylated C19 steroid hormones. They are known to favor the development of masculine characteristics. They also show profound effects on scalp and body hair in humans. Thus, androstenedione is considered to be a steroid lipid molecule. Androstenedione exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Androstenedione has been found throughout most human tissues, and has also been detected in multiple biofluids, such as urine, blood, and cerebrospinal fluid. Within the cell, androstenedione is primarily located in the cytoplasm, membrane (predicted from logP), endoplasmic reticulum and mitochondria. Androstenedione participates in a number of enzymatic reactions. In particular, Androstenedione can be converted into 19-hydroxyandrost-4-ene-3, 17-dione; which is mediated by the enzyme cytochrome P450 19A1. Furthermore, Androstenedione can be biosynthesized from 17-hydroxyprogesterone through its interaction with the enzyme steroid 17-alpha-hydroxylase/17, 20 lyase. Furthermore, Androstenedione can be converted into androstanedione; which is catalyzed by the enzyme 3-oxo-5-alpha-steroid 4-dehydrogenase 1. Finally, Androstenedione can be converted into 19-hydroxyandrost-4-ene-3, 17-dione through its interaction with the enzyme cytochrome P450 19A1. In humans, androstenedione is involved in the androstenedione metabolism pathway and the androgen and estrogen metabolism pathway. Androstenedione is also involved in a couple of metabolic disorders, which include 17-Beta hydroxysteroid dehydrogenase III deficiency and aromatase deficiency. Outside of the human body, androstenedione can be found in a number of food items such as red beetroot, ostrich fern, red bell pepper, and salmonberry. This makes androstenedione a potential biomarker for the consumption of these food products. Androstenedione is a potentially toxic compound. Androstenedione has been found to be associated with several diseases known as rheumatoid arthritis, thyroid cancer, schizophrenia, and cushing's syndrome; androstenedione has also been linked to the inborn metabolic disorders including 21-hydroxylase deficiency.
4-Androstenedione is a DEA Schedule III controlled substance. Substances in the DEA Schedule III have a potential for abuse less than substances in Schedules I or II and abuse may lead to moderate or low physical dependence or high psychological dependence.
Therapeutic Androstenedione is a potent androgenic prohormone that is a direct precursor of testosterone and used as a supplement to increase plasma testosterone levels and muscle anabolism. (NCI)
Brand Name: Vulcanchem
CAS No.: 63-05-8
VCID: VC0190577
InChI: InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-16H,3-10H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1
SMILES:
Molecular Formula: C19H26O2
Molecular Weight: 286.4 g/mol

Androstenedione

CAS No.: 63-05-8

Natural Products

VCID: VC0190577

Molecular Formula: C19H26O2

Molecular Weight: 286.4 g/mol

Androstenedione - 63-05-8

CAS No. 63-05-8
Product Name Androstenedione
Molecular Formula C19H26O2
Molecular Weight 286.4 g/mol
IUPAC Name (8R,9S,10R,13S,14S)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione
Standard InChI InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-16H,3-10H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1
Standard InChIKey AEMFNILZOJDQLW-QAGGRKNESA-N
Isomeric SMILES C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C
Canonical SMILES CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4=O)C
Boiling Point Decomposes at 200 °C before boiling
Colorform Crystals from hexane
Density 1.18 g/cu cm at 20 °C (GLP compliance study)
Melting Point 158 °C
158.0 °C
173-174 °C (crystals from hexane)
170-173°C
Physical Description Solid
Description Androstenedione, also known as fecundin, belongs to the class of organic compounds known as androgens and derivatives. These are 3-hydroxylated C19 steroid hormones. They are known to favor the development of masculine characteristics. They also show profound effects on scalp and body hair in humans. Thus, androstenedione is considered to be a steroid lipid molecule. Androstenedione exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Androstenedione has been found throughout most human tissues, and has also been detected in multiple biofluids, such as urine, blood, and cerebrospinal fluid. Within the cell, androstenedione is primarily located in the cytoplasm, membrane (predicted from logP), endoplasmic reticulum and mitochondria. Androstenedione participates in a number of enzymatic reactions. In particular, Androstenedione can be converted into 19-hydroxyandrost-4-ene-3, 17-dione; which is mediated by the enzyme cytochrome P450 19A1. Furthermore, Androstenedione can be biosynthesized from 17-hydroxyprogesterone through its interaction with the enzyme steroid 17-alpha-hydroxylase/17, 20 lyase. Furthermore, Androstenedione can be converted into androstanedione; which is catalyzed by the enzyme 3-oxo-5-alpha-steroid 4-dehydrogenase 1. Finally, Androstenedione can be converted into 19-hydroxyandrost-4-ene-3, 17-dione through its interaction with the enzyme cytochrome P450 19A1. In humans, androstenedione is involved in the androstenedione metabolism pathway and the androgen and estrogen metabolism pathway. Androstenedione is also involved in a couple of metabolic disorders, which include 17-Beta hydroxysteroid dehydrogenase III deficiency and aromatase deficiency. Outside of the human body, androstenedione can be found in a number of food items such as red beetroot, ostrich fern, red bell pepper, and salmonberry. This makes androstenedione a potential biomarker for the consumption of these food products. Androstenedione is a potentially toxic compound. Androstenedione has been found to be associated with several diseases known as rheumatoid arthritis, thyroid cancer, schizophrenia, and cushing's syndrome; androstenedione has also been linked to the inborn metabolic disorders including 21-hydroxylase deficiency.
4-Androstenedione is a DEA Schedule III controlled substance. Substances in the DEA Schedule III have a potential for abuse less than substances in Schedules I or II and abuse may lead to moderate or low physical dependence or high psychological dependence.
Therapeutic Androstenedione is a potent androgenic prohormone that is a direct precursor of testosterone and used as a supplement to increase plasma testosterone levels and muscle anabolism. (NCI)
Shelf Life In surface waters, two of the most commonly observed androgenic steroid hormones are androstenedione (AD) and testosterone (T). This study compares the photodegradation of dilute (<10 ug/L) aqueous solutions of AD and T in natural sunlight, and evaluates the endocrine-disrupting potential of the resulting solutions. This study also examines the effect of dissolved organic matter (DOM) on AD photodegradation. During spring and summer at Henderson, NV, USA (latitude 36.04 deg N), AD and T underwent direct photodegradation, with half-lives ranging from 3.7 to 10.8 hr. In three model DOM solutions, AD's half-life increased by 11% to 35%. Using screening factors to eliminate DOM's inner filter effect, quantum yield calculations suggested that light screening was primarily responsible for AD's increased half-life, and that physical quenching further inhibited AD's photodegradation in two out of three DOM solutions. In vitro androgenic activity of the AD and T solutions decreased approximately as fast as AD and T were removed, suggesting that solar photodegradation reduces the risk of endocrine disruption in surface waters impacted by AD or T, subject to continuing inputs. Reduced in vitro androgenic activity appears to be related to steroid ring cleavage and the formation of highly oxidized photoproducts.
Solubility 57.8 mg/L (at 25 °C)
2.02e-04 M
In water, 57.3 mg/L at 25 °C, pH 7.3; 40 mg/L at 37 °C, pH 7.4
In water, 66 mg/L at 20 °C, pH 6.5 (EU Method A.6, Water Solubility, flask method)
0.0578 mg/mL
Synonyms 4 Androstene 3,17 dione
4-Androstene-3,17-dione
Androstenedione
delta 4 Androstenedione
delta-4-Androstenedione
Vapor Pressure 7.35X10-9 mm Hg at 20 °C (extrapolated from effusion method measurements between 75-110 °C)
PubChem Compound 6128
Last Modified Nov 11 2021
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